molecular formula C11H9N5O6 B10943167 N-(2-methoxy-4-nitrophenyl)-4-nitro-1H-pyrazole-3-carboxamide

N-(2-methoxy-4-nitrophenyl)-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B10943167
M. Wt: 307.22 g/mol
InChI Key: FDEURRLOYOWDHP-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-4-nitro-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with nitro and methoxy groups, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-4-nitro-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method starts with the nitration of 2-methoxyphenyl compounds to introduce the nitro group. This is followed by the formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and optimization techniques can significantly enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-4-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-methoxy-4-nitrophenyl)-4-nitro-1H-pyrazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The methoxy group may enhance the compound’s ability to interact with biological membranes, facilitating its uptake by cells. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxy-4-nitrophenyl)-4-nitro-1H-pyrazole-3-carboxamide is unique due to its dual nitro substitution, which imparts distinct chemical reactivity and biological activity. The presence of both methoxy and nitro groups on the phenyl ring enhances its versatility in chemical synthesis and its potential as a pharmacophore in drug design .

Properties

Molecular Formula

C11H9N5O6

Molecular Weight

307.22 g/mol

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-4-nitro-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C11H9N5O6/c1-22-9-4-6(15(18)19)2-3-7(9)13-11(17)10-8(16(20)21)5-12-14-10/h2-5H,1H3,(H,12,14)(H,13,17)

InChI Key

FDEURRLOYOWDHP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=NN2)[N+](=O)[O-]

Origin of Product

United States

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